N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
Description
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound that features a furan ring, a brominated hydroxybenzyl group, and an aminoethyl linkage
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
N-[2-[(5-bromo-2-hydroxyphenyl)methylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-3-4-12(18)10(8-11)9-16-5-6-17-14(19)13-2-1-7-20-13/h1-4,7-8,16,18H,5-6,9H2,(H,17,19) |
InChI Key |
QZLJNVOFKPGIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-hydroxybenzyl alcohol.
Amination: The brominated product is then reacted with ethylenediamine under reflux conditions to form the intermediate, 2-[(5-bromo-2-hydroxybenzyl)amino]ethylamine.
Amidation: Finally, the intermediate is coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 5-bromo-2-formylbenzyl derivative.
Reduction: 2-hydroxybenzyl derivative.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to the target site, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
- N-{2-[(5-methyl-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
- N-{2-[(5-fluoro-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
Uniqueness
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
